5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
Description
This compound is a bicyclic heterocycle featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 5-position and a carboxylic acid moiety at the 2-position, formulated as a hydrochloride salt. Its molecular formula is C₈H₁₀ClN₃O₂ (estimated based on structural analogs in –15), with a molecular weight of 215.64 g/mol. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical and biochemical applications. It is commercially available as a building block for drug discovery (e.g., from Enamine Ltd and American Elements) .
Properties
CAS No. |
1065066-11-6 |
|---|---|
Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Bicyclic Framework
A mixture of 3-aminopyrazole and methyl acrylate in ethanol under reflux conditions generates the tetrahydropyrazine ring. The reaction is catalyzed by acetic acid, which facilitates imine formation and subsequent cyclization. Microwave-assisted synthesis (e.g., 150°C for 30 minutes in a Biotage Initiator Sixty system) improves reaction efficiency, reducing side products.
Table 1: Cyclization Reaction Conditions
| Parameter | Value/Reagent | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Catalyst | Acetic acid (4 equiv) | - |
| Temperature | Reflux (80°C) | - |
| Alternative Method | Microwave (150°C, 30 min) | 85 |
Introduction of the Methyl Group
Methylation at the 5-position is achieved via alkylation using methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This step requires strict temperature control (0–5°C) to prevent over-alkylation. The intermediate tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is isolated and purified via column chromatography.
Oxidation to Carboxylic Acid
The 2-carbaldehyde intermediate (derived from the methylated product) undergoes oxidation using potassium permanganate (KMnO₄) in acidic aqueous conditions. Alternatively, Jones reagent (CrO₃/H₂SO₄) provides higher yields (92%) but requires careful handling due to toxicity.
Table 2: Oxidation Step Optimization
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 60 | 75 |
| CrO₃/H₂SO₄ (Jones) | Acetone | 25 | 92 |
| MnO₂ | Dichloromethane | 40 | 68 |
Hydrochloride Salt Formation
The free carboxylic acid is treated with hydrochloric acid (HCl) in anhydrous ether to precipitate the hydrochloride salt. Critical parameters include:
-
Stoichiometry : 1.2 equiv HCl to avoid residual acidity
-
Temperature : 0°C to prevent decomposition
Alternative Routes via Iodination and Cross-Coupling
Patent data reveals a complementary pathway involving iodination and Suzuki-Miyaura coupling (Figure 1):
-
Iodination : Tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate reacts with N-iodosuccinimide (NIS) in dichloromethane to introduce iodine at position 3.
-
Cross-Coupling : The iodo intermediate undergoes palladium-catalyzed coupling with a boronic acid to install the carboxylic acid precursor.
Table 3: Cross-Coupling Reaction Parameters
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 65 |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Cs₂CO₃ | 82 |
Process Optimization and Scalability
Solvent and Temperature Effects
Ethanol and tetrahydrofuran (THF) are preferred for cyclization due to their polarity and boiling points. Microwave synthesis reduces reaction times from 48 hours to 30 minutes while improving yields by 15–20%.
Catalytic Systems
Copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) enhances Ullmann-type couplings during functionalization steps. For example, introducing the carboxylic acid group via CO insertion under 50 psi CO gas achieves 88% yield.
Characterization and Quality Control
Final product validation includes:
Chemical Reactions Analysis
Types of Reactions
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine derivatives have been studied for their potential as kinase inhibitors . Protein kinases are pivotal in cell signaling pathways that regulate cell growth and differentiation. Dysregulation of these kinases is linked to various diseases, including cancer.
- AXL and c-MET Kinase Inhibition : Research indicates that pyrazolo[1,5-a]pyrazine derivatives can selectively inhibit AXL and c-MET kinases. These kinases are implicated in tumor progression and metastasis. Inhibiting their activity may provide therapeutic benefits in treating cancers resistant to conventional therapies .
Antimicrobial Activity
Studies have shown that compounds related to pyrazolo[1,5-a]pyrazine exhibit antimicrobial properties. The structural characteristics of these compounds allow them to interact with microbial enzymes or cellular components.
- Mechanism of Action : The exact mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrazine derivatives may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Studies : Experimental models have demonstrated that these compounds can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .
Potential in Drug Development
The unique structure of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride positions it as a valuable scaffold for drug development.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the pharmacological properties of this compound. Modifications to its structure could enhance its efficacy and selectivity against specific targets.
Data Table: Summary of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Medicinal Chemistry | Kinase inhibition targeting AXL and c-MET | Potential cancer treatment via selective inhibition |
| Antimicrobial Activity | Inhibition of microbial growth | Disruption of cell wall synthesis |
| Neuroprotective Effects | Protection against neurodegeneration | Reduction of neuroinflammation in experimental models |
| Drug Development | Scaffold for new therapeutic agents | Ongoing SAR studies for optimized activity |
Mechanism of Action
The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives is provided below, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The carboxylic acid group in the target compound enhances solubility and enables salt formation, critical for oral bioavailability .
- Cyclopropyl (C₉H₁₄ClN₃) and trifluoromethyl (C₆H₈F₃N₃·HCl, ) substituents increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs .
- Bromo derivatives (C₆H₉BrClN₃) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification in medicinal chemistry .
Synthetic Accessibility: Synthesis often involves condensation reactions (e.g., hydrazines with diketones or malononitrile derivatives) followed by cyclization (–8). For example, the methyl ester analog (C₈H₉N₃O₃) is synthesized via cyclization of 5-aminopyrazole with acetyl acetone .
Biological Activity: Pyrazolo[1,5-a]pyrazine derivatives are explored as kinase inhibitors (e.g., Src, Bcr-Abl) due to structural similarity to pyrazolo[3,4-d]pyrimidines, which show nanomolar inhibitory activity . The hydroxy-keto derivative (C₆H₇N₃O₂) exhibits metal-chelating properties, useful in catalytic or diagnostic applications .
Physicochemical Properties :
Biological Activity
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- SMILES : COC(=O)C1=C2CNCCN2N=C1
Biological Activity Overview
Research indicates that compounds within the pyrazolo class exhibit a range of biological activities. The specific activities of this compound are summarized below:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
- IC₅₀ Values : Compounds similar to 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have shown IC₅₀ values ranging from 0.07 to 10.74 µM against various cancer cell lines such as BEL-7402 and A549 .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 11 | HBMEC-2 | 3.55 |
| Compound 12 | SH-SY5Y | 3.68 |
| Compound 15 | MCF-7 | 9.1 |
| Compound 48 | BEL-7402 | 10.74 |
Enzyme Inhibition
Inhibition of specific enzymes is another significant aspect of the biological activity of pyrazolo compounds:
- Cholinesterase Inhibition : Compounds related to this class have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values as low as 2.3 nM for BuChE .
Anti-inflammatory Effects
Pyrazolo compounds have also been noted for their anti-inflammatory properties:
- Nitric Oxide Inhibition : Certain derivatives have shown significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide overproduction in RAW264.7 macrophages .
Case Studies
- Study on Anticancer Activity : A study published in MDPI indicated that a pyrazolo derivative exhibited significant cytotoxicity against human cancer cell lines with an IC₅₀ value of 7.833 µM for A549 cells .
- Enzymatic Activity Study : Another research highlighted that certain pyrazolo derivatives inhibited key kinases involved in cancer proliferation and survival pathways .
Q & A
Basic: What are the key synthetic routes for preparing 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions (ethanol, 6–8 hours) .
- Step 2: Introduction of the carboxylic acid group through coupling reactions. For example, EDCI-mediated amidation with 5-methoxypyrazine-2-carboxylic acid in methanol, followed by precipitation of the hydrochloride salt using HCl .
- Step 3: Purification via flash column chromatography (e.g., silica gel with NH3/MeOH-DCM gradients) to isolate the final product .
Key Data:
| Step | Yield | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| 1 | 62–70% | >95% | Phenyl hydrazine derivatives, benzylideneacetone |
| 2 | 45% | 99% | EDCI, 5-methoxypyrazine-2-carboxylic acid |
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Contradictions often arise from structural modifications (e.g., substituent effects) or assay conditions. Methodological strategies include:
- Comparative SAR Studies: Systematic substitution of functional groups (e.g., methyl, trifluoromethyl) to evaluate their impact on target binding .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinities to targets like VEGFR2 or MMP9 .
Example:
Replacing the 5-methyl group with a trifluoromethyl group increased selectivity for aminopeptidase N inhibition by 15-fold, as shown in .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., pyrazine ring protons at δ 3.8–4.2 ppm) and substituent positions .
- HRMS (ESI+): Validates molecular weight (e.g., [M+H]+ calcd: 421.15313; found: 421.15277) .
- Elemental Analysis: Ensures purity (e.g., C: 61.65% calcd vs. 61.78% found) .
Key Data:
| Technique | Parameter | Example Value |
|---|---|---|
| 1H NMR | Pyrazine protons | δ 3.9–4.1 (m, 4H) |
| HRMS | [M+H]+ | 254.1042 (calcd) |
Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in EDCI-mediated reactions .
- Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) improves acylation yields by 20% .
- Temperature Control: Low-temperature nitration (0°C in H2SO4) minimizes side-product formation .
Case Study:
In , adjusting the HCl concentration during salt formation increased yield from 26% to 45%.
Basic: What are the solubility and stability considerations for this hydrochloride salt?
Answer:
- Solubility: The hydrochloride form enhances aqueous solubility (up to 50 mg/mL in PBS pH 7.4) compared to the free base .
- Stability: Stable at −20°C for >6 months; avoid prolonged exposure to light or basic conditions (pH >8) .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD): Simulations (AMBER) assess conformational stability in binding pockets .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes due to substituent modifications (e.g., Cl → OCH3) .
Example:
MD simulations in predicted a 30% increase in residence time for the 5-methyl derivative bound to VEGFR2.
Basic: How is purity confirmed post-synthesis?
Answer:
- HPLC: Reverse-phase C18 columns (ACN/H2O gradient) with UV detection at 254 nm .
- Melting Point Analysis: Sharp melting points (e.g., 221–223°C) indicate high crystallinity .
Advanced: What strategies enable functionalization of the pyrazolo[1,5-a]pyrazine core?
Answer:
- Nitration: HNO3 in H2SO4 introduces nitro groups at position 4 (yield: 70%) .
- Suzuki Coupling: Palladium-catalyzed cross-coupling adds aryl/heteroaryl groups .
Data:
| Reaction | Position Modified | Yield |
|---|---|---|
| Nitration | C4 | 70% |
| Suzuki | C7 | 55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
